(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
CAS No.: 1021254-24-9
Cat. No.: VC4717955
Molecular Formula: C17H17FN6OS
Molecular Weight: 372.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021254-24-9 |
|---|---|
| Molecular Formula | C17H17FN6OS |
| Molecular Weight | 372.42 |
| IUPAC Name | [4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C17H17FN6OS/c18-13-3-1-4-14(11-13)24-16(19-20-21-24)12-22-6-8-23(9-7-22)17(25)15-5-2-10-26-15/h1-5,10-11H,6-9,12H2 |
| Standard InChI Key | ZFLVKSADBAYBDP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC=CS4 |
Introduction
The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered significant interest in pharmaceutical and chemical research due to its potential biological activity. This compound features several functional groups, including a piperazine ring, a thiophene moiety, and a tetrazole structure, which contribute to its unique properties and applications.
Synthesis Methods
The synthesis of (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone can be approached through several organic synthesis methods:
-
Cycloaddition Reactions: For forming the tetrazole ring.
-
Chloromethylation: To introduce the methyl group on the tetrazole.
-
Coupling Reactions: To link the piperazine and thiophene moieties.
-
Catalytic Conditions: Final steps involve coupling reactions under catalytic conditions to form the desired compound.
Biological Activity and Potential Applications
-
Mechanism of Action: The compound's mechanism typically involves interactions at biological targets such as receptors or enzymes. Modifications in the piperazine or tetrazole portions can significantly affect binding affinity and selectivity towards specific biological targets.
-
Potential Therapeutic Applications: While specific therapeutic applications for this compound are not detailed, similar compounds with tetrazole and piperazine moieties have shown promise in neurological disorders and antimicrobial activities.
Chemical Reactions and Derivatives
The compound can participate in various chemical reactions typical for organic compounds with similar functional groups:
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Uses oxidizing agents like potassium permanganate. | Oxidized derivatives. |
| Reduction | Employs reducing agents such as lithium aluminum hydride. | Reduced forms. |
| Substitution | Conditions vary, often involving halogenation agents for the fluorophenyl group. | Halogenated or alkylated derivatives. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume